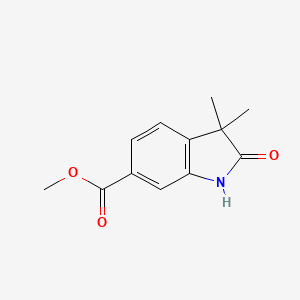

methyl 3,3-dimethyl-2-oxo-2,3-dihydro-1H-indole-6-carboxylate

Description

Methyl 3,3-dimethyl-2-oxo-2,3-dihydro-1H-indole-6-carboxylate (CAS: 1638765-21-5) is an indole derivative with the molecular formula C₁₂H₁₃NO₃ and a molecular weight of 219.2 g/mol . Its structure features:

- A methyl ester group at position 4.

- 3,3-Dimethyl substitution on the indoline ring.

- A 2-oxo group contributing to the lactam-like ring system. Its physicochemical properties, such as moderate hydrophobicity (logP ~2.5 estimated), are influenced by the dimethyl and ester groups .

Structure

3D Structure

Properties

IUPAC Name |

methyl 3,3-dimethyl-2-oxo-1H-indole-6-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3/c1-12(2)8-5-4-7(10(14)16-3)6-9(8)13-11(12)15/h4-6H,1-3H3,(H,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCCNOZMFPKXJPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=C(C=C(C=C2)C(=O)OC)NC1=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501144664 | |

| Record name | 1H-Indole-6-carboxylic acid, 2,3-dihydro-3,3-dimethyl-2-oxo-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501144664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1638765-21-5 | |

| Record name | 1H-Indole-6-carboxylic acid, 2,3-dihydro-3,3-dimethyl-2-oxo-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1638765-21-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Indole-6-carboxylic acid, 2,3-dihydro-3,3-dimethyl-2-oxo-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501144664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3,3-dimethyl-2-oxo-2,3-dihydro-1H-indole-6-carboxylate typically involves the Fischer indole synthesis. This method includes the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions to form the indole ring. For this specific compound, the starting materials are 3,3-dimethyl-2-oxo-2,3-dihydro-1H-indole and methyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to facilitate the esterification process .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 3,3-dimethyl-2-oxo-2,3-dihydro-1H-indole-6-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxindole derivatives.

Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming alcohol derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

Substitution: Electrophilic reagents like halogens (chlorine, bromine) and nitrating agents are used under acidic conditions.

Major Products Formed

Oxidation: Oxindole derivatives.

Reduction: Alcohol derivatives.

Substitution: Halogenated or nitrated indole derivatives.

Scientific Research Applications

Methyl 3,3-dimethyl-2-oxo-2,3-dihydro-1H-indole-6-carboxylate has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its role in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 3,3-dimethyl-2-oxo-2,3-dihydro-1H-indole-6-carboxylate involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to anticancer effects. The exact pathways and molecular targets depend on the specific application and the structure of the derivatives formed .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations at Position 3

a) Methyl (3E)-3-[Methoxy(phenyl)methylidene]-2-oxo-2,3-dihydro-1H-indole-6-carboxylate (CAS: 1168152-07-5)

- Molecular formula: C₁₉H₁₅NO₅, MW: 341.3 g/mol .

- Key differences : Replaces the 3,3-dimethyl group with a methoxy-phenylmethylene substituent.

- Impact : Increased molecular weight (+122.1 g/mol) and lipophilicity (logP ~3.8), enhancing membrane permeability but reducing aqueous solubility .

b) Impurity-2 of Nintedanib Esylate (Methyl (3Z)-3-[methoxy(phenyl)methylidene]-2-oxo-2,3-dihydro-1H-indole-6-carboxylate)

Halogenated Derivatives

Methyl 4-Bromo-2-oxo-2,3-dihydro-1H-indole-6-carboxylate (CAS: 1638768-53-2)

Complex Pharmaceutical Derivatives: Nintedanib Esylate

- Molecular formula : C₃₁H₃₃N₅O₄·C₂H₆O₃S, MW : 649.76 g/mol .

- Key differences: Incorporates a piperazinyl-acetamido-phenylamino substituent and an ethanesulfonate salt.

- Impact : The extended structure enables multi-target kinase inhibition (VEGFR, FGFR, PDGFR), making it clinically effective in idiopathic pulmonary fibrosis .

Solubility and Lipophilicity

Key Insight : Bulkier substituents (e.g., methoxy-phenyl) reduce solubility but improve lipid bilayer penetration.

Biological Activity

Methyl 3,3-dimethyl-2-oxo-2,3-dihydro-1H-indole-6-carboxylate (MDM) is a compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with MDM, including its synthesis, pharmacological properties, and relevant case studies.

- Molecular Formula : CHN O

- Molecular Weight : 219.24 g/mol

- CAS Number : 1160293-22-0

MDM is characterized by its indole structure, which is known for a variety of biological activities. The presence of the methyl and carbonyl groups enhances its reactivity and potential therapeutic applications.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of MDM. In vitro tests have shown that MDM exhibits significant activity against various strains of bacteria and fungi.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 0.0195 mg/mL |

| Bacillus mycoides | 0.0048 mg/mL |

| C. albicans | 0.0048 mg/mL |

These findings suggest that MDM could be a promising candidate for developing new antimicrobial agents .

Anti-inflammatory Effects

MDM has also been studied for its anti-inflammatory properties. Research indicates that it may inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation processes.

| Compound | IC (μM) | Effect |

|---|---|---|

| MDM | 28.39 | COX-1 inhibition |

| MDM | 23.8 | COX-2 inhibition |

| Celecoxib | 0.04 | Standard reference |

The IC values demonstrate that MDM possesses comparable anti-inflammatory activity to established drugs like celecoxib, suggesting its potential use in treating inflammatory diseases .

Neuroprotective Properties

Emerging research points to the neuroprotective effects of MDM, particularly in models of neurodegenerative diseases. Experimental studies have shown that MDM can reduce oxidative stress and neuronal apoptosis, which are critical factors in conditions such as Alzheimer's disease.

Case Studies

- Study on Inflammatory Models : In a study involving carrageenan-induced paw edema in rats, MDM demonstrated significant reduction in edema compared to control groups, indicating strong anti-inflammatory effects .

- Neuroprotection in Cell Cultures : A study using neuronal cell cultures exposed to oxidative stress showed that treatment with MDM reduced cell death significantly compared to untreated controls .

Structure-Activity Relationship (SAR)

The biological activity of MDM is closely related to its chemical structure. The presence of specific functional groups such as carbonyls and methyls influences its interaction with biological targets:

- Electron-donating groups enhance anti-inflammatory activity.

- The indole core is crucial for antimicrobial properties.

Summary of Findings

The following table summarizes key findings regarding the biological activities of MDM:

| Activity Type | Findings |

|---|---|

| Antimicrobial | Effective against E. coli, Bacillus mycoides |

| Anti-inflammatory | COX inhibition comparable to celecoxib |

| Neuroprotective | Reduces oxidative stress and apoptosis |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for methyl 3,3-dimethyl-2-oxo-2,3-dihydro-1H-indole-6-carboxylate, and how are intermediates characterized?

- Methodological Answer : The compound is synthesized via cyclization of substituted indole precursors. For example, methyl 2-oxo-2,3-dihydro-1H-indole-6-carboxylate derivatives (CAS RN 14192-26-8) are modified by alkylation at the 3-position using dimethyl groups . Key intermediates are characterized via H NMR (e.g., ketone/enol tautomer analysis) and HPLC purity checks (>95%) . Cyclization catalysts like boron trifluoride diethyl etherate (BF·EtO) are employed for regioselective ring formation .

Q. How is the crystal structure of this compound determined, and what software is used for refinement?

- Methodological Answer : Single-crystal X-ray diffraction is the gold standard. The SHELX suite (e.g., SHELXL for refinement) resolves hydrogen bonding patterns and tautomeric states. For example, SHELX analyzes intermolecular interactions critical for understanding packing efficiency and stability . Graph set analysis (Etter’s formalism) may further classify hydrogen-bonding motifs .

Q. What spectroscopic techniques are used to confirm the structure and purity of this compound?

- Methodological Answer :

- H/C NMR : Assigns substituent positions (e.g., methyl groups at C3) and detects tautomerism (e.g., ketone/enol ratios in CDCl) .

- HPLC : Validates purity (>98%) and monitors reaction progress .

- Mass Spectrometry : Confirms molecular weight (e.g., 243.18 g/mol for analogous indole esters) .

Advanced Research Questions

Q. How can experimental design address contradictions in tautomeric state determination between NMR and X-ray data?

- Methodological Answer : Discrepancies arise due to solvent-dependent equilibria (e.g., enol dominance in solution vs. ketone in solid state). To resolve this:

- Variable-temperature NMR tracks tautomer shifts.

- DFT calculations predict stable conformers in silico.

- Synchrotron XRD enhances resolution for minor tautomer detection .

Q. What strategies optimize the yield of 3,3-dimethyl substitution while minimizing side reactions?

- Methodological Answer :

- Protecting Groups : Use tert-butyloxycarbonyl (Boc) to shield reactive sites during alkylation .

- Catalyst Screening : BF·EtO improves regioselectivity vs. traditional acids .

- Microwave-Assisted Synthesis : Reduces reaction time and byproduct formation (e.g., from 24 hrs to 2 hrs at 120°C) .

Q. How is this compound utilized as a precursor in pharmaceutical development, particularly for kinase inhibitors?

- Methodological Answer : The indole core is a scaffold for tyrosine kinase inhibitors (e.g., Nintedanib derivatives). Key modifications include:

- Introduction of trifluoromethyl groups at C6 to enhance binding affinity .

- Ethanesulfonate salt formation to improve solubility (log D = 3.0 at pH 7.4) .

- Piperazine-acetamido side chains for targeting VEGF and PDGF receptors .

Key Challenges and Future Directions

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.